

# N-Acetyl-N-methoxyacetamide chemical structure and analysis

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Compound of Interest

Compound Name: N-Acetyl-N-methoxyacetamide

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# An In-depth Technical Guide to N-Methoxy-N-methylacetamide

A comprehensive overview of the chemical structure, properties, synthesis, and analysis of N-Methoxy-N-methylacetamide, a versatile reagent in modern organic synthesis.

Nomenclature Note: The compound requested, **N-Acetyl-N-methoxyacetamide**, is most commonly referred to in scientific literature and chemical databases as N-Methoxy-N-methylacetamide. It is also known by the synonym N-Acetyl-N,O-dimethylhydroxylamine. This guide will proceed using the more prevalent name, N-Methoxy-N-methylacetamide.

## **Chemical Structure and Properties**

N-Methoxy-N-methylacetamide is a Weinreb amide, a class of N-methoxy-N-methylamides that are notable for their utility in organic synthesis, particularly for the preparation of ketones.[1] Its structure features a central amide functionality with methyl and methoxy substituents on the nitrogen atom.

Chemical Structure Diagram:

Caption: Chemical structure of N-Methoxy-N-methylacetamide.

Physicochemical Properties:

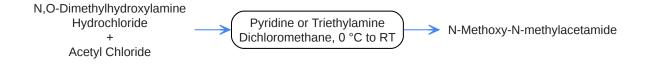


Property	Value	Reference
Molecular Formula	C4H9NO2	[2]
Molecular Weight	103.12 g/mol	[2]
CAS Number	78191-00-1	[2]
Appearance	Clear colorless liquid	[1]
Boiling Point	152 °C (lit.)	[1]
Density	0.97 g/mL at 25 °C (lit.)	[1]
Refractive Index	n20/D 1.426 (lit.)	[1]
Solubility	Soluble in water. Slightly soluble in chloroform and methanol.	[1][3]
Flash Point	49 °C (120.2 °F) - closed cup	

# **Synthesis of N-Methoxy-N-methylacetamide**

N-Methoxy-N-methylacetamide is commonly synthesized by the acylation of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride.

#### Reaction Scheme:



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Caption: Synthesis of N-Methoxy-N-methylacetamide.

Experimental Protocol:



A detailed experimental protocol for the synthesis of N-Methoxy-N-methylacetamide is described below, adapted from literature procedures.[1][4]

#### Materials:

- N,O-Dimethylhydroxylamine hydrochloride
- · Acetyl chloride
- Pyridine or Triethylamine (TEA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate or sodium sulfate
- Ether

#### Procedure:

- To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) at 0 °C, slowly add triethylamine (TEA).
- Stir the mixture for 10 minutes at 0 °C.
- Add acetyl chloride dropwise to the reaction mixture at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction with a saturated sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

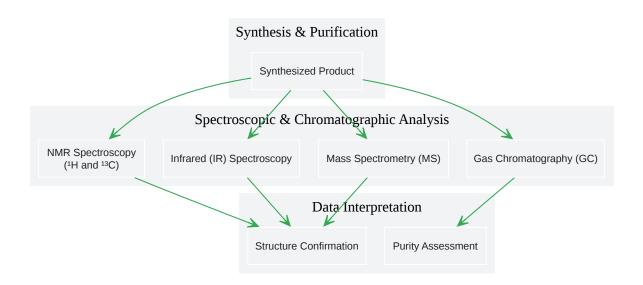


 The final product can be purified by distillation under reduced pressure to yield a colorless liquid.

# **Analytical Methods**

The characterization and purity assessment of N-Methoxy-N-methylacetamide are typically performed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow:



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Caption: General workflow for the analysis of N-Methoxy-N-methylacetamide.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the structural elucidation of N-Methoxy-N-methylacetamide.

<sup>1</sup>H NMR Spectral Data:



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
3.65	S	3H	-OCH₃
3.13	s	3H	-NCH₃
2.08	s	3H	-C(O)CH₃

Solvent: CDCl<sub>3</sub>, Frequency: 400

MHz[4]

#### <sup>13</sup>C NMR Spectral Data:

Chemical Shift (δ, ppm)	Assignment	
172.0	C=O	
61.1	-OCH₃	
32.0	-NCH₃	
19.8	-C(O)CH₃	
Solvent: CDCl <sub>3</sub> , Frequency: 100 MHz[4]		

#### Experimental Protocol - NMR Analysis:

- Sample Preparation: Dissolve a small amount of the purified N-Methoxy-N-methylacetamide in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Instrument: Varian CFT-20 or equivalent NMR spectrometer.[2]
- Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra at an appropriate frequency (e.g., 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.



## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1663	Strong	C=O (Amide I) stretch
Sample preparation: Neat, as a capillary film[1]		

#### Experimental Protocol - IR Analysis:

- Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in N-Methoxy-N-methylacetamide.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectral Data (GC-MS):

The mass spectrum of N-Methoxy-N-methylacetamide will show a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight (103.12 g/mol). The fragmentation pattern can be analyzed to further confirm the structure.

Experimental Protocol - GC-MS Analysis:



- Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions:
  - Column: A suitable capillary column (e.g., DB-5ms).
  - Injector Temperature: Set to a temperature that ensures efficient volatilization without thermal decomposition.
  - Oven Program: A temperature gradient program to ensure good separation.
  - Carrier Gas: Helium.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: A mass range appropriate to detect the molecular ion and key fragments.
- Data Analysis: Identify the retention time of the compound from the chromatogram and analyze the corresponding mass spectrum.

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